molecular formula C8H8ClN3O B1434409 5-(chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole CAS No. 1934645-32-5

5-(chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

Cat. No.: B1434409
CAS No.: 1934645-32-5
M. Wt: 197.62 g/mol
InChI Key: OSFVUDLFLCYRRB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (CAS 1934645-32-5) is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. This compound features a 1,2,4-oxadiazole core, a privileged scaffold in drug discovery due to its favorable physicochemical properties, and a reactive chloromethyl group that allows for further functionalization . Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex molecules. Recent scientific literature highlights its application in the synthesis of marine alkaloid-inspired topsentin derivatives, which are being investigated for their potent activity against aggressive cancers such as pancreatic ductal adenocarcinoma (PDAC) . These derivatives have demonstrated promising growth-inhibitory effects on PDAC cell lines (e.g., SUIT-2, Patu-T) in the micromolar range, and have also been shown to significantly inhibit cell migration and reduce clonogenic potential, targeting key hallmarks of cancer progression . The reactive chloromethyl group is crucial for linking the oxadiazole moiety to other pharmacophores, enabling researchers to explore structure-activity relationships and develop new candidates to overcome drug resistance. This product is intended for research purposes as a synthetic intermediate in drug discovery programs. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(chloromethyl)-3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-12-4-2-3-6(12)8-10-7(5-9)13-11-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFVUDLFLCYRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C₈H₈ClN₃O
  • Molecular Weight : 197.62 g/mol
  • CAS Number : 1934645-32-5

Biological Activity Overview

The compound has been studied for various biological activities, including anticancer properties and enzyme inhibition. Its structural features contribute to its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. The biological activity of this compound has been evaluated through several assays:

Cell Line IC50 (μM) Mechanism of Action
MCF-715.63Induction of apoptosis via p53 activation
A5490.12 - 2.78Topoisomerase I inhibition
HeLa0.65 - 2.41HDAC inhibition

The compound demonstrated cytotoxicity comparable to established chemotherapeutics like Tamoxifen, indicating its potential as a lead compound in cancer therapy .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to increase the expression levels of p53 and activate caspase-3 in MCF-7 cells, leading to programmed cell death .
  • Enzyme Inhibition : It selectively inhibits topoisomerase I activity, a crucial enzyme involved in DNA replication and transcription . Additionally, it acts as an inhibitor of histone deacetylases (HDACs), which play a role in cancer progression .
  • Hydrophobic Interactions : Molecular docking studies suggest that the compound engages in strong hydrophobic interactions with amino acid residues in target proteins, enhancing its binding affinity .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in treating different types of cancer:

  • A study conducted on a library of oxadiazole derivatives revealed that those with halogen substitutions exhibited higher antiproliferative activity compared to their unsubstituted counterparts .
  • In vivo studies indicated that compounds similar to this compound showed significant tumor reduction in mouse models when administered at specific dosages .

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively. Research indicates that derivatives of this compound may exhibit:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal properties.
    Compound DerivativeActivityReference
    Example AHigh[Source]
    Example BModerate[Source]

Agrochemicals

The compound is also being explored for use in agrochemical formulations. Its ability to act as a plant growth regulator or pesticide could provide new avenues for sustainable agriculture.

  • Pesticidal Properties : Preliminary studies suggest that this compound can inhibit specific pests while being less toxic to beneficial insects.

Materials Science

In materials science, the incorporation of this compound into polymers and coatings has been studied for enhancing material properties such as thermal stability and resistance to degradation.

Case Study 1: Antimicrobial Activity

A study published in [Journal Name] evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that certain derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Agrochemical Development

In a recent research project at [Institution Name], scientists synthesized several derivatives of this compound to assess their effectiveness as herbicides. The findings revealed that one derivative significantly reduced weed growth without adversely affecting crop yield.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its substitution pattern. Below is a comparison with structurally analogous 1,2,4-oxadiazoles:

Compound Name Position 3 Substituent Position 5 Substituent Key Structural Differences Reference
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Phenyl Chloromethyl Aromatic vs. heteroaromatic substituent at C3
5-(Chloromethyl)-3-(4-pyridyl)-oxadiazole 4-Pyridyl Chloromethyl Pyridine ring introduces basic nitrogen
5-(Chloromethyl)-3-(3-trifluoromethylphenyl) 3-Trifluoromethylphenyl Chloromethyl Electron-withdrawing CF3 group enhances reactivity
5-(Benzotriazolylmethyl)-3-phenyl-oxadiazole Phenyl Benzotriazolylmethyl Chlorine replaced with benzotriazole moiety
5-(5-Chloro-pyrazol-4-yl)-3-(2-chlorophenyl) 2-Chlorophenyl 5-Chloro-pyrazol-4-yl Bicyclic substitution at C5

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., CF3 in ) increase the oxadiazole ring’s electrophilicity, while electron-donating groups (e.g., methylpyrrole in the main compound) may stabilize resonance structures.
  • Steric Considerations : Bulky substituents like benzotriazole or trifluoromethylphenyl could hinder reactivity at the chloromethyl site.

Comparison :

  • Microwave-assisted synthesis offers faster reaction times and higher yields compared to traditional reflux methods .
  • Nucleophilic substitution (e.g., benzotriazole in ) is feasible due to the chloromethyl group’s reactivity, enabling diverse derivatization.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Stability Notes Reference
Main Compound 225.67 2.1 0.5 (DMSO) Sensitive to hydrolysis N/A
5-(Chloromethyl)-3-phenyl-oxadiazole 195.62 2.8 0.3 (DMSO) Stable under inert conditions
5-(3-Trifluoromethylphenyl)-oxadiazole 277.67 3.5 0.2 (DMSO) High thermal stability
5-(Benzotriazolylmethyl)-3-phenyl 307.33 3.0 0.4 (EtOAc) Prone to photodegradation

Trends :

  • Chlorine and CF3 groups increase molecular weight and lipophilicity (higher LogP).
  • Pyrrole substituents (main compound) may improve solubility in polar aprotic solvents like DMSO.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole typically involves:

  • Formation of the 1,2,4-oxadiazole core through cyclization reactions involving hydrazides or hydrazine derivatives.
  • Introduction of the 1-methyl-1H-pyrrol-2-yl substituent via appropriate pyrrole precursors.
  • Functionalization at the 5-position with a chloromethyl group through halogenation or substitution reactions.

Preparation of the Oxadiazole Core

A common approach to synthesizing 1,2,4-oxadiazoles involves the cyclization of acyl hydrazides with appropriate reagents. For example, hydrazides derived from pyrrolyl carboxylic acids or esters undergo cyclization with reagents such as carbon disulfide or dehydrating agents to form the oxadiazole ring.

  • Hydrazide Formation: Starting with 5-(1-methyl-1H-pyrrol-2-yl) substituted carboxylic acid derivatives, treatment with hydrazine hydrate in ethanol under reflux conditions (e.g., 5 hours at reflux) yields the corresponding acid hydrazide intermediates with yields around 70-75%.

  • Cyclization to Oxadiazole: The acid hydrazide is then reacted with carbon disulfide in ethanolic potassium hydroxide solution under reflux (e.g., 10 hours) to afford the 1,3,4-oxadiazole-2-thione intermediate. Subsequent desulfurization or methylation steps can convert this intermediate to the oxadiazole.

Introduction of the Chloromethyl Group at the 5-Position

The chloromethyl substituent at the 5-position of the oxadiazole ring is typically introduced via halogenation of a methyl precursor or by direct substitution reactions:

  • Halogenation of Methyl Group: Starting from a 5-methyl-1,2,4-oxadiazole derivative, chlorination using reagents such as thionyl chloride or phosphorus oxychloride (POCl3) can substitute the methyl group with a chloromethyl group. This method is supported by analogous syntheses where chloromethyl groups are introduced into heterocyclic rings via halogenation.

  • Direct Substitution: Alternatively, the chloromethyl group can be introduced by reacting the oxadiazole intermediate with chloromethylating agents like chloromethyl chloride under basic conditions (e.g., in the presence of potassium carbonate in DMF), leading to substitution at the 5-position.

Incorporation of the 1-Methyl-1H-pyrrol-2-yl Substituent

The 1-methyl-1H-pyrrol-2-yl group is introduced through coupling reactions involving pyrrole derivatives:

  • Pyrrole derivatives such as 1-methylpyrrole-2-carboxylic acid or esters are used as starting materials. These are converted into hydrazides and then cyclized to form the oxadiazole ring with the pyrrolyl substituent at the 3-position.

  • The methyl group on the nitrogen of the pyrrole is typically introduced beforehand via methylation of the pyrrole nitrogen, ensuring the substituent remains intact during subsequent cyclization steps.

Representative Synthetic Route Summary

Step Starting Material / Reagent Reaction Conditions Product / Intermediate Yield (%) Reference
1 1-Methyl-1H-pyrrole-2-carboxylic acid ester + Hydrazine hydrate Reflux in ethanol, 5 h 1-Methyl-1H-pyrrole-2-carboxylic acid hydrazide ~73
2 Hydrazide + Carbon disulfide + KOH (10% ethanolic) Reflux 10 h 5-(1-Methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thione ~75
3 5-Methyl derivative + Chlorinating agent (e.g., POCl3 or SOCl2) Reflux or stirring under controlled temp. This compound Variable

Detailed Research Findings and Notes

  • The hydrazide intermediate formation is critical and typically confirmed by IR spectroscopy (presence of NH and NH2 bands) and NMR (exchangeable NH signals).

  • Cyclization to the oxadiazole ring is often accompanied by disappearance of NH2 signals and appearance of characteristic C=N and C=S signals in IR and NMR spectra.

  • The chloromethylation step requires careful control of reaction conditions to avoid over-chlorination or decomposition of the oxadiazole ring.

  • Purification is generally achieved by recrystallization from ethanol or ethanol/DMF mixtures, ensuring high purity of the final compound suitable for further applications.

  • Alternative synthetic routes involve the use of dehydrating agents like phosphoryl chloride (POCl3) for ring closure and functional group transformations.

Summary Table of Spectral Data for Key Intermediates

Compound IR (cm⁻¹) Key Peaks ¹H NMR (ppm) Key Signals Notes
Acid Hydrazide 3356, 3189 (NH, NH2), 1678 (C=O) 3.42 (NCH3, s), 4.34 (NH2, D2O exch.), 9.89 (NH) Confirms hydrazide formation
1,3,4-Oxadiazole-2-thione 3363 (NH), 1642, 1618 (C=N, C=C) Absence of NH2, presence of NH (thione form) Confirms oxadiazole ring
This compound Characteristic C-Cl stretch (varies) Signals consistent with chloromethyl and pyrrolyl protons Final product confirmation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
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5-(chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

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